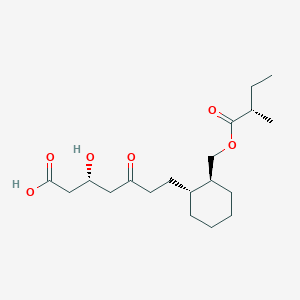
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate, also known as DMAC, is a versatile and important chemical compound in organic chemistry. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. DMAC possesses a unique structure that makes it an excellent candidate for various chemical reactions.
Wirkmechanismus
The mechanism of action of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is not well understood. However, it is believed that this compound reacts with various functional groups in the target molecule and forms covalent bonds. This covalent bond formation leads to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have antibacterial activity by inhibiting the growth of various bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, this compound is stable under various reaction conditions and can be used in a wide range of chemical reactions. However, this compound is highly toxic and carcinogenic, which limits its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate research. One direction is the development of new synthetic methods for this compound. Another direction is the investigation of the mechanism of action of this compound. Additionally, the development of new pharmaceuticals and agrochemicals based on this compound is another future direction. Finally, the exploration of the potential environmental and health effects of this compound is an important future direction.
Conclusion:
In conclusion, this compound is an important chemical compound in organic chemistry. It has numerous scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This compound has several advantages for lab experiments but also has limitations due to its toxicity. Future research directions for this compound include the development of new synthetic methods, investigation of the mechanism of action, and exploration of potential environmental and health effects.
Synthesemethoden
The synthesis of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate can be achieved through a variety of methods. The most common method involves the reaction of methyl acrylate and tert-butyl nitrite in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction proceeds through a radical mechanism and yields this compound with high purity. Other methods include the reaction of methyl acrylate with sodium azide and the reaction of methyl acrylate with hydrazine.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has found numerous applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals such as anti-cancer drugs, anti-inflammatory drugs, and antibiotics. This compound is also used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, this compound is used in the synthesis of fine chemicals such as fragrances and flavors.
Eigenschaften
CAS-Nummer |
116471-08-0 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)7(4)6(8)9-3/h4-5H,1-3H3/t4-,5+,7? |
InChI-Schlüssel |
XIGIKLJRAHYDGZ-VAPWPJCZSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](N1C(=O)OC)C |
SMILES |
CC1C(N1C(=O)OC)C |
Kanonische SMILES |
CC1C(N1C(=O)OC)C |
Synonyme |
1-Aziridinecarboxylic acid, 2,3-dimethyl-, methyl ester, (2R,3S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





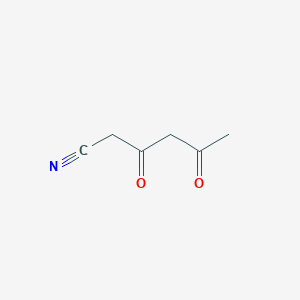
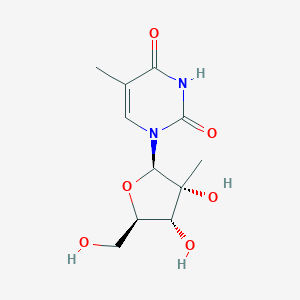
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

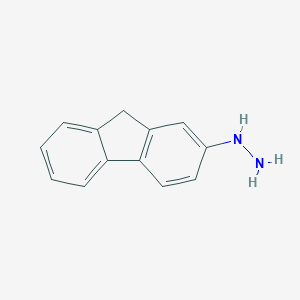

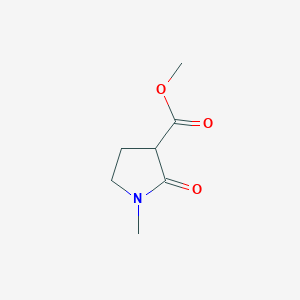
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
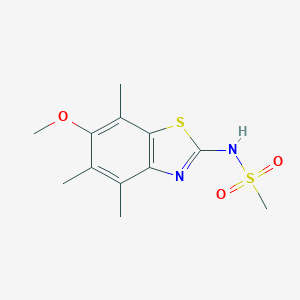
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

